molecular formula C11H13NO4 B14431371 N-Formyl-O-methyl-L-tyrosine CAS No. 76757-95-4

N-Formyl-O-methyl-L-tyrosine

Cat. No.: B14431371
CAS No.: 76757-95-4
M. Wt: 223.22 g/mol
InChI Key: RDHZMNVRQUJEHZ-JTQLQIEISA-N
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Description

N-Formyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine It is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and a methyl group (-CH3) attached to the oxygen atom of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-O-methyl-L-tyrosine typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine through acetylation, forming N-acetyl-L-tyrosine. This intermediate is then subjected to methylation using dimethyl sulfate in a Williamson ether synthesis to introduce the methyl group at the hydroxyl position. Finally, the formyl group is introduced through a formylation reaction, often using formic acid or other formylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives .

Scientific Research Applications

N-Formyl-O-methyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Formyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The methyl group may influence the compound’s hydrophobicity and its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both formyl and methyl groups, which confer distinct chemical properties and potential biological activities. This dual modification can enhance its reactivity and specificity in various applications .

Properties

CAS No.

76757-95-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-2-formamido-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)6-10(11(14)15)12-7-13/h2-5,7,10H,6H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

RDHZMNVRQUJEHZ-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)NC=O

Origin of Product

United States

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